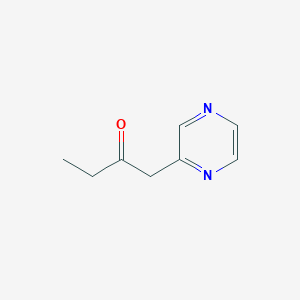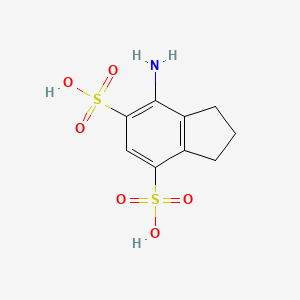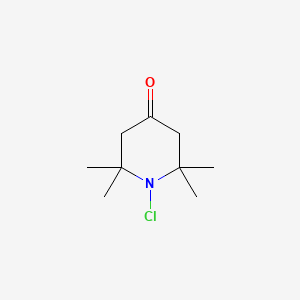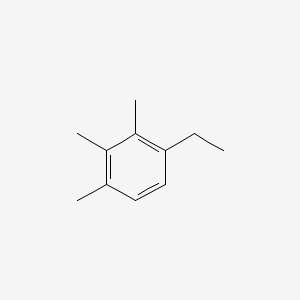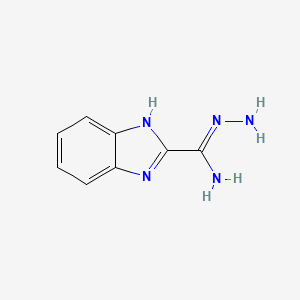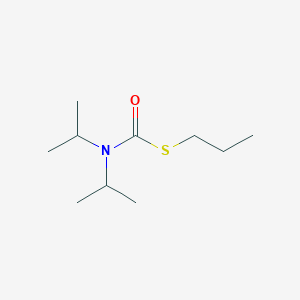
S-Propyl dipropan-2-ylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Propyl dipropan-2-ylcarbamothioate: is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.345 g/mol . It is also known by other names such as Carbamothioic acid, dipropyl-, S-propyl ester and Propyl dipropylthiolcarbamate . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl dipropan-2-ylcarbamothioate typically involves the reaction of dipropylamine with carbon disulfide to form dipropylthiocarbamic acid , which is then esterified with propyl alcohol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: S-Propyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thiols using reducing agents like lithium aluminum hydride .
Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other nucleophiles such as halides or amines .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
S-Propyl dipropan-2-ylcarbamothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of S-Propyl dipropan-2-ylcarbamothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of plant growth .
Comparaison Avec Des Composés Similaires
- S-Propyl dipropylthiocarbamate
- Propyl N,N-dipropylthiolcarbamate
- Dipropylthiocarbamic acid S-propyl ester
Comparison: S-Propyl dipropan-2-ylcarbamothioate is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to similar compounds . This uniqueness makes it valuable in various applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
51893-18-6 |
|---|---|
Formule moléculaire |
C10H21NOS |
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
S-propyl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C10H21NOS/c1-6-7-13-10(12)11(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
DLCUBZPWWQNAAF-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


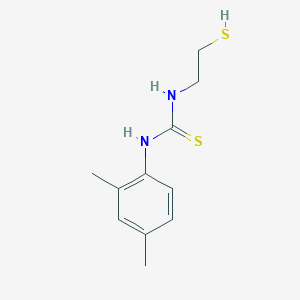
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
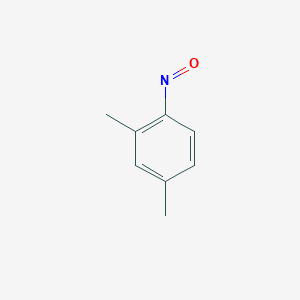
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
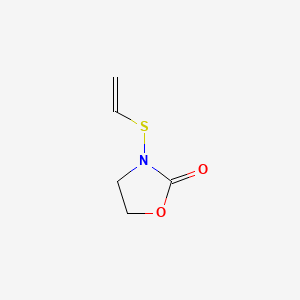
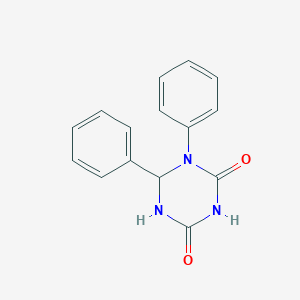
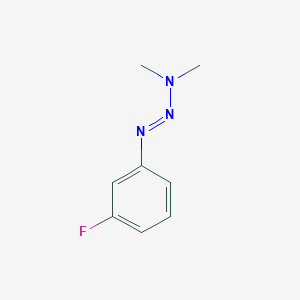
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
